molecular formula C13H17NO B1313562 2-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 61200-70-2

2-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B1313562
CAS No.: 61200-70-2
M. Wt: 203.28 g/mol
InChI Key: DPHAEHVTAXKZRA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO It is a benzaldehyde derivative where the benzene ring is substituted with a piperidine ring through a methylene bridge

Scientific Research Applications

2-(Piperidin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “4-(Piperidin-1-ylmethyl)benzaldehyde”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzaldehyde, piperidine, and formaldehyde react to form the desired product. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: Benzaldehyde, piperidine, and formaldehyde

    Catalyst: Acidic catalysts

    Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: 2-(Piperidin-1-ylmethyl)benzoic acid

    Reduction: 2-(Piperidin-1-ylmethyl)benzyl alcohol

    Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)benzaldehyde involves its interaction with various molecular targets. In biochemical assays, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The piperidine ring can interact with biological receptors, potentially influencing neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-ylmethyl)benzaldehyde
  • 2-(Pyrrolidin-1-ylmethyl)benzaldehyde
  • 2-(Piperazin-1-ylmethyl)benzaldehyde

Uniqueness

2-(Piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHAEHVTAXKZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491918
Record name 2-[(Piperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61200-70-2
Record name 2-[(Piperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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